Cas no 155863-31-3 (Benzene,1-(bromomethyl)-3-isothiocyanato-)

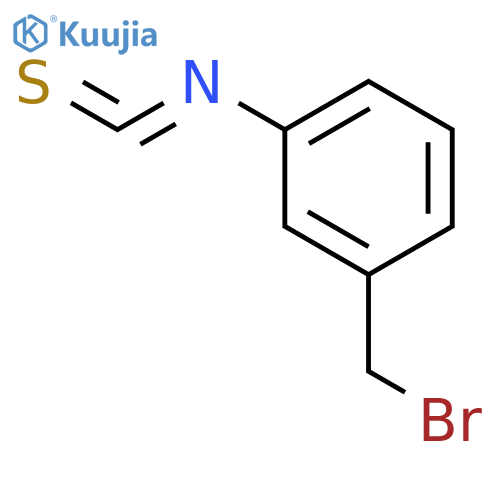

155863-31-3 structure

商品名:Benzene,1-(bromomethyl)-3-isothiocyanato-

Benzene,1-(bromomethyl)-3-isothiocyanato- 化学的及び物理的性質

名前と識別子

-

- Benzene,1-(bromomethyl)-3-isothiocyanato-

- 1-(bromomethyl)-3-isothiocyanatobenzene

- 3-(BROMO METHYL) PHENYL ISOTHIO CYANATE

- 3-Isothiocyanatobenzyl bromide

- Benzene,1-(bromomethyl)-3-isothiocyanato

- SCHEMBL347355

- 3-(Bromomethyl)phenyl isothiocyanate

- DTXSID90437548

- 155863-31-3

- J-009248

- Benzene, 1-(bromomethyl)-3-isothiocyanato-

- HY-167143

- 623-750-6

- DTXCID20388372

-

- インチ: InChI=1S/C8H6BrNS/c9-5-7-2-1-3-8(4-7)10-6-11/h1-4H,5H2

- InChIKey: OTUFZEMMKGWNCT-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=CC=C(N=C=S)C=1

計算された属性

- せいみつぶんしりょう: 226.94000

- どういたいしつりょう: 226.94043g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

じっけんとくせい

- 密度みつど: 1.438

- ゆうかいてん: 35-38 °C

- ふってん: 320.794°C at 760 mmHg

- フラッシュポイント: 147.811°C

- 屈折率: 1.607

- ようかいど: chloroform: 0.1 g/mL, clear, very faintly brownish yellow

- PSA: 44.45000

- LogP: 3.31580

Benzene,1-(bromomethyl)-3-isothiocyanato- セキュリティ情報

- 危険物輸送番号:UN 2811 6.1/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 25-36/37/38-42

- セキュリティの説明: S22

- 福カードFコード:10-21

-

危険物標識:

- リスク用語:R25

- セキュリティ用語:S22-26-45

Benzene,1-(bromomethyl)-3-isothiocyanato- 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Benzene,1-(bromomethyl)-3-isothiocyanato- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-225879-1 g |

3-(Bromomethyl)phenyl isothiocyanate, |

155863-31-3 | 1g |

¥1,301.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-225879-1g |

3-(Bromomethyl)phenyl isothiocyanate, |

155863-31-3 | 1g |

¥1301.00 | 2023-09-05 |

Benzene,1-(bromomethyl)-3-isothiocyanato- 関連文献

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

155863-31-3 (Benzene,1-(bromomethyl)-3-isothiocyanato-) 関連製品

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1189426-16-1(Sulfadiazine-13C6)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量